molecular formula C13H15N3O2S B2927258 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340887-09-3

2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2927258
CAS No.: 1340887-09-3
M. Wt: 277.34
InChI Key: HWAHXMPPNPYLCX-UHFFFAOYSA-N
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Description

The compound “2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide” is a type of sulfonamide linked to a pyridine ring, which is a six-membered ring with one nitrogen atom, and a dimethylphenyl group . Sulfonamides are a group of compounds known for their antibiotic properties, while pyridine and phenyl groups are common structures in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-aminopyrimidines, have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Scientific Research Applications

Synthesis and Characterization

The relevance of 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide and similar compounds is significant in the development of pharmaceuticals and materials science. For instance, the study of crystal structures such as pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveals insights into hydrogen bonding and molecular packing, indicating potential for drug design and crystal engineering applications (Balasubramani, Muthiah, & Lynch, 2007). Similarly, the study of sulfonamides like sulfamethazine in solvates form contributes to understanding the physicochemical properties that impact drug development and solvate stability (Patel & Purohit, 2017).

Material Science

In material science, compounds containing sulfonamide groups have been utilized in the synthesis of novel materials. For example, soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, showing high thermal stability and unique electrical properties, making them suitable for advanced material applications such as flexible and strong films with low dielectric constants (Liu et al., 2013).

Catalysis and Chemical Reactions

The utility of sulfonamide-based compounds extends into catalysis and synthesis of heterocyclic compounds. For instance, sulfonic acid functionalized pyridinium chloride has been used as an efficient catalyst for the solvent-free synthesis of complex organic molecules, showcasing the versatility of sulfonamide derivatives in facilitating chemical transformations (Moosavi‐Zare et al., 2013).

Antibacterial and Antimicrobial Applications

Synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown significant potential in antimicrobial and antibacterial applications. These compounds have demonstrated high activities, indicating their usefulness as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Moreover, the synthesis and evaluation of novel sulfonamides for their anticancer and antimicrobial properties further emphasize the role of these compounds in medicinal chemistry (Debbabi et al., 2017).

Safety and Hazards

The safety and hazards of this specific compound are not known. As with all chemicals, appropriate safety measures should be taken when handling and storing the compound .

Future Directions

The future research directions could involve studying the biological activity of this compound, given the known activities of similar compounds. It could also involve optimizing the synthesis process and exploring other chemical transformations .

Properties

IUPAC Name

2-(3,4-dimethylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-5-6-11(8-10(9)2)16-13-12(19(14,17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAHXMPPNPYLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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